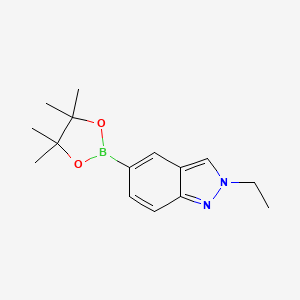
1-(Thiophen-3-yl)piperazin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-3-yl)piperazin-2-one hydrochloride is a heterocyclic compound that features a thiophene ring fused to a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-yl)piperazin-2-one hydrochloride typically involves the reaction of thiophene derivatives with piperazine under controlled conditions. One common method includes the use of thiophene-2-carbohydrazide and various haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide . The reaction conditions often require heating and the use of solvents such as toluene or ethanol.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Thiophen-3-yl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives.
Applications De Recherche Scientifique
1-(Thiophen-3-yl)piperazin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(Thiophen-3-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or agonist at various receptor sites, including dopamine and serotonin receptors . This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological disorders.
Comparaison Avec Des Composés Similaires
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)propan-1-one derivatives: These compounds also feature a thiophene ring fused to a piperazine moiety and have shown affinity towards serotonin receptors.
Thiophene-linked 1,2,4-triazoles: These compounds exhibit antimicrobial and chemotherapeutic properties.
Uniqueness: 1-(Thiophen-3-yl)piperazin-2-one hydrochloride is unique due to its specific structural configuration, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C8H11ClN2OS |
|---|---|
Poids moléculaire |
218.70 g/mol |
Nom IUPAC |
1-thiophen-3-ylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C8H10N2OS.ClH/c11-8-5-9-2-3-10(8)7-1-4-12-6-7;/h1,4,6,9H,2-3,5H2;1H |
Clé InChI |
JQADFYGZJYRFNG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)CN1)C2=CSC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)
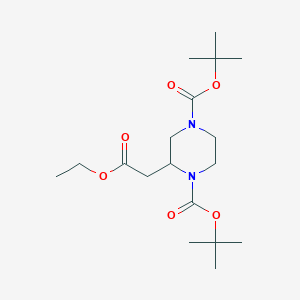

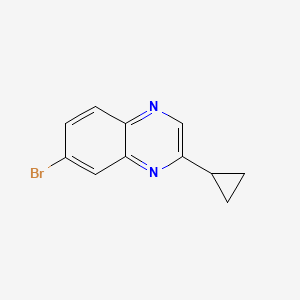
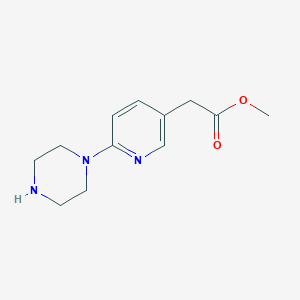

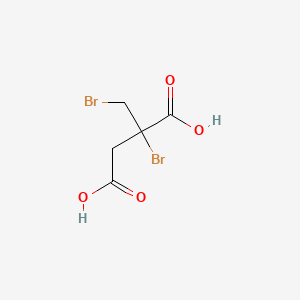

![1-({1-[(2-Ethylhexyl)oxy]ethoxy}methyl)-2,3-dimethoxybenzene](/img/structure/B13992542.png)

